Sulfo-SPP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

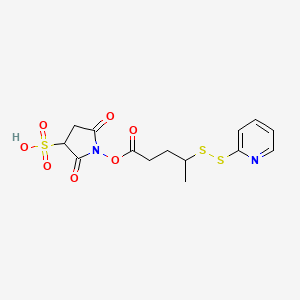

C14H16N2O7S3 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22) |

InChI 键 |

ORKSBKSSOSUJOY-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 |

产品来源 |

United States |

Foundational & Exploratory

The Role of Sulfo-SPP in Protein Crosslinking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate), a heterobifunctional crosslinker pivotal in protein chemistry and drug development. This document details its mechanism of action, experimental protocols, and critical parameters for its effective use in protein crosslinking applications.

Introduction to this compound

This compound is a water-soluble, heterobifunctional crosslinking agent used to covalently link molecules containing primary amines and sulfhydryl groups.[1] Its structure features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide group, each exhibiting specific reactivity towards different functional groups on proteins.[1][2] The sulfonate group on the NHS ring renders the molecule water-soluble, allowing for crosslinking reactions to be conducted in aqueous buffers without the need for organic solvents.[1][2] This property is particularly advantageous for applications involving sensitive proteins that may be denatured by organic solvents. Furthermore, its water solubility prevents the crosslinker from permeating cell membranes, making it an ideal reagent for cell surface protein studies.[2]

The spacer arm of this compound has a length of 11.6 Å, which effectively links the two reactive ends.[1] This extended spacer arm can help to minimize steric hindrance between the molecules being conjugated.[2] this compound is a non-cleavable crosslinker, meaning that once the covalent bonds are formed, they are stable under most biological conditions.[2] This characteristic is crucial for creating stable protein-protein conjugates for various applications, including the development of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and for studying protein-protein interactions.[1][3]

Chemical Properties and Reaction Mechanism

This compound's utility as a crosslinker stems from the distinct reactivity of its two functional groups: the Sulfo-NHS ester and the maleimide.

-

Sulfo-NHS Ester Reactivity: The Sulfo-NHS ester reacts specifically with primary amines (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] This reaction occurs optimally at a pH range of 7-9, forming a stable amide bond.[1] A competing reaction is the hydrolysis of the Sulfo-NHS ester, which also increases with higher pH.[1] Therefore, maintaining the recommended pH range is critical for efficient conjugation.

-

Maleimide Reactivity: The maleimide group reacts with sulfhydryl groups (-SH), predominantly found in the side chains of cysteine residues.[1] This reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[1] While more stable than the Sulfo-NHS ester, the maleimide group can also undergo hydrolysis at pH values above 7.5, which reduces its specificity for sulfhydryls.[1]

The dual reactivity of this compound allows for a two-step crosslinking strategy. First, the amine-containing protein is reacted with an excess of this compound to form a maleimide-activated intermediate. After removing the excess, unreacted crosslinker, the sulfhydryl-containing molecule is added to react with the maleimide groups on the activated protein.[1]

Below is a diagram illustrating the chemical structure and reaction mechanism of this compound.

Caption: Chemical structure of this compound and its two-step reaction mechanism.

Quantitative Data and Reaction Parameters

Achieving optimal crosslinking efficiency requires careful consideration of several experimental parameters. While precise quantitative data on reaction yields for this compound under varying conditions are not extensively published, the following tables summarize key properties and recommended reaction parameters based on available information for this compound and similar Sulfo-NHS ester/maleimide crosslinkers.

Table 1: Key Properties of this compound

| Property | Value | Reference(s) |

| Alternative Name | Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate | [4] |

| Molecular Weight | 458.38 g/mol | [2] |

| Spacer Arm Length | 11.6 Å | [1] |

| Reactive Groups | Sulfo-NHS ester, Maleimide | [2] |

| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | [1] |

| Water Soluble | Yes | [2] |

| Membrane Permeable | No | [2] |

| Cleavable | No | [2] |

Table 2: Recommended Reaction Conditions for this compound Crosslinking

| Parameter | Recommended Range/Condition | Notes | Reference(s) |

| Molar Excess of this compound | 10- to 50-fold molar excess over the amine-containing protein | The optimal ratio should be determined empirically for each specific application. | [5] |

| Protein Concentration | > 1 mg/mL | Higher concentrations generally lead to more efficient crosslinking. | [2] |

| Reaction Buffer (Amine Reaction) | Phosphate, HEPES, Borate, or Bicarbonate/Carbonate buffer | Avoid buffers containing primary amines (e.g., Tris, Glycine). | [6] |

| pH (Amine Reaction) | 7.0 - 9.0 | Higher pH increases the rate of both the amine reaction and hydrolysis of the Sulfo-NHS ester. | [1] |

| Reaction Time (Amine Reaction) | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. | [5] |

| Reaction Buffer (Sulfhydryl Reaction) | Phosphate-buffered saline (PBS) | Ensure the buffer is free of sulfhydryl-containing compounds. | [7] |

| pH (Sulfhydryl Reaction) | 6.5 - 7.5 | Higher pH can lead to hydrolysis of the maleimide group. | [1] |

| Reaction Time (Sulfhydryl Reaction) | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. | [8] |

| Quenching Reagents | Tris, Glycine, or Lysine (for Sulfo-NHS ester); Cysteine or β-mercaptoethanol (for maleimide) | Added to terminate the reaction and consume any unreacted crosslinker. | [6][8] |

Detailed Experimental Protocol

The following is a general, two-step protocol for protein-protein crosslinking using this compound. It is essential to optimize this protocol for your specific proteins and application.

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

This compound

-

Reaction Buffer A (amine-free, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)

-

Reaction Buffer B (sulfhydryl-free, e.g., PBS, pH 6.5-7.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns

-

Anhydrous dimethyl sulfoxide (DMSO) or water for reconstituting this compound

Procedure:

Step 1: Preparation of Reagents

-

Prepare Proteins:

-

Dissolve or exchange the amine-containing protein (Protein-NH₂) into Reaction Buffer A at a concentration of 1-10 mg/mL.

-

If the sulfhydryl-containing protein (Protein-SH) has protected sulfhydryl groups, they must be reduced prior to the conjugation step. After reduction, remove the reducing agent using a desalting column equilibrated with Reaction Buffer B.

-

-

Prepare this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

-

Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in water or an appropriate buffer.[5] this compound is sensitive to moisture and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[5]

-

Step 2: Activation of Amine-Containing Protein

-

Add the freshly prepared this compound solution to the Protein-NH₂ solution to achieve the desired molar excess (typically 10-50 fold).

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

Step 3: Removal of Excess Crosslinker

-

Remove the unreacted this compound from the activated protein solution using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the crosslinking of the sulfhydryl-containing protein to itself in the next step.

Step 4: Conjugation to Sulfhydryl-Containing Protein

-

Immediately add the desalted, maleimide-activated Protein-NH₂ to the sulfhydryl-containing Protein-SH. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Step 5: Quenching the Reaction

-

To stop the crosslinking reaction, add a quenching reagent. For any remaining maleimide groups, add a final concentration of 10-50 mM cysteine or β-mercaptoethanol. To quench any residual Sulfo-NHS ester (if the desalting step was incomplete), add a final concentration of 20-50 mM Tris or glycine.

-

Incubate for 15-30 minutes at room temperature.

Step 6: Analysis and Purification of the Conjugate

-

Analyze the crosslinking reaction products using SDS-PAGE to visualize the formation of higher molecular weight species.

-

Purify the crosslinked conjugate from unreacted proteins and other reaction components using size-exclusion chromatography or other appropriate purification methods.

Below is a workflow diagram for the experimental protocol.

Caption: Experimental workflow for protein crosslinking using this compound.

Applications in Research and Drug Development

The ability of this compound to efficiently and specifically create stable protein conjugates has led to its widespread use in various research and therapeutic applications:

-

Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[3]

-

Enzyme-Linked Immunosorbent Assays (ELISA): It is used to conjugate enzymes to antibodies for use in immunoassays.[1]

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, this compound can help to identify and characterize protein complexes.

-

Bioconjugation: this compound is a versatile tool for linking proteins to other molecules, such as peptides, oligonucleotides, and fluorescent labels.[10]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker for the covalent conjugation of proteins and other biomolecules. Its water solubility, specific reactivity, and the stability of the resulting crosslinks make it an invaluable tool for researchers, scientists, and drug development professionals. By carefully controlling the reaction conditions as outlined in this guide, users can achieve efficient and specific protein crosslinking for a wide range of applications.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. proteochem.com [proteochem.com]

- 3. Sulfo SMPB protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 4. axolabs.com [axolabs.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. store.sangon.com [store.sangon.com]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Sulfo-SPP: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein chemistry and cellular biology, the ability to selectively label and crosslink proteins is paramount. Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) has emerged as a critical tool for researchers, offering a unique combination of amine reactivity, thiol-cleavability, and, most importantly, water solubility. This guide provides a comprehensive overview of this compound, its advantages in experimental design, and detailed protocols for its application in key research areas.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. These groups allow for the sequential conjugation of two different molecules. The key features of this compound are:

-

Amine-Reactive Sulfo-NHS Ester: One end of the this compound molecule contains a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This group reacts efficiently with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

-

Thiol-Reactive Pyridyldithiol Group: The other end features a pyridyldithiol group. This group reacts with sulfhydryl groups (-SH) from cysteine residues to form a disulfide bond.

-

Thiol-Cleavable Disulfide Bond: The newly formed disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a significant advantage, allowing for the release of conjugated molecules under specific experimental conditions.

-

Water Solubility and Membrane Impermeability: The defining characteristic of this compound is the presence of a sulfonate (-SO3-) group on the NHS ring. This charged group renders the entire molecule water-soluble and prevents it from passively crossing cell membranes.

The Advantage of Water Solubility

The enhanced water solubility of this compound, compared to its non-sulfonated counterpart SPP, offers several distinct advantages in experimental settings:

-

Direct Use in Aqueous Buffers: this compound can be directly dissolved in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.

-

Simplified Experimental Workflows: The elimination of organic solvents simplifies the experimental setup and reduces potential artifacts.

-

Ideal for Cell Surface Applications: Its membrane impermeability ensures that labeling is restricted to proteins on the exterior of the cell, making it an invaluable tool for studying cell surface protein interactions and dynamics.[1]

Quantitative Data: this compound vs. SPP

The key difference in the utility of this compound versus SPP lies in their solubility in aqueous solutions. This property dictates the types of experiments for which each reagent is best suited.

| Property | This compound (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) | SPP (N-Succinimidyl 3-(2-pyridyldithio)propionate) |

| Water Solubility | Soluble (>95 mg/mL in water) | Insoluble/Poorly soluble in water[2][3][4][5][6] |

| Organic Solvent Solubility | Soluble | Soluble in DMSO and DMF[2][3][4][6] |

| Cell Membrane Permeability | Impermeable | Permeable |

| Primary Application | Cell surface protein labeling, conjugation in aqueous buffers | Intracellular protein labeling, applications requiring organic solvents |

Experimental Protocols

The following are detailed methodologies for common applications of this compound. Note that optimal reaction conditions may vary depending on the specific proteins and experimental goals.

Cell Surface Protein Labeling

This protocol describes the labeling of primary amines on cell surface proteins.

Materials:

-

Cells in suspension or adherent cells in a culture plate

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 100 mM glycine in PBS

-

Reaction Buffer: Amine-free buffer, such as PBS, pH 7.2-8.0

Procedure:

-

Cell Preparation:

-

For cells in suspension, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 1-25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

For adherent cells, wash the culture plate three times with ice-cold PBS (pH 8.0).

-

-

This compound Preparation: Immediately before use, dissolve this compound in reaction buffer to a final concentration of 1-5 mM.

-

Labeling Reaction:

-

Add the this compound solution to the cell suspension or overlay on the adherent cells.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. Incubation on ice can help to reduce the internalization of the label.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted this compound.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

-

-

Downstream Processing: The labeled cells are now ready for lysis and subsequent analysis, such as affinity purification of the pyridyldithiol-tagged proteins or conjugation to a thiol-containing molecule.

Two-Step Antibody-Drug Conjugation (ADC)

This protocol outlines the creation of an antibody-drug conjugate by first modifying the antibody with this compound and then conjugating a thiol-containing drug.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

This compound

-

Thiol-containing drug

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Desalting columns

-

Reducing agent (e.g., DTT or TCEP) for cleavable disulfide bond control experiments

Procedure:

Step 1: Antibody Modification with this compound

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer.

-

Prepare this compound: Immediately before use, dissolve this compound in Reaction Buffer to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer. The eluate will contain the pyridyldithiol-activated antibody.

Step 2: Conjugation with Thiol-Containing Drug

-

Prepare Drug: Dissolve the thiol-containing drug in a compatible solvent.

-

Conjugation: Add the thiol-containing drug to the purified, activated antibody. The optimal molar ratio of drug to antibody should be determined empirically.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting ADC from unreacted drug and other byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Visualizations: Signaling Pathways and Experimental Workflows

Cell Surface Protein Crosslinking Workflow

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Investigating Receptor Dimerization Signaling

This compound's membrane impermeability makes it an excellent tool for studying the interactions of cell surface receptors, such as receptor tyrosine kinases (RTKs). For instance, it can be used to investigate ligand-induced dimerization, a critical step in the activation of many signaling pathways.

Conclusion

This compound stands out as a versatile and highly effective crosslinking reagent for a wide range of applications in biological research and drug development. Its water solubility and membrane impermeability provide significant advantages, particularly for the study of cell surface proteins and the creation of bioconjugates in aqueous environments. By understanding its chemical properties and following optimized protocols, researchers can leverage this compound to gain deeper insights into protein interactions and to develop novel targeted therapeutics.

References

- 1. Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 68181-17-9: N-Succinimidyl 3-(2-pyridyldithio)propiona… [cymitquimica.com]

- 3. LC-SPDP (succinimidyl 6-[3(2-pyridyldithio)propionamido]hexanoate) | Sigma-Aldrich [sigmaaldrich.com]

- 4. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 5. N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) [proteochem.com]

- 6. LC-SPDP (succinimidyl 6-[3(2-pyridyldithio)propionamido]hexanoate) | Sigma-Aldrich [sigmaaldrich.com]

The Core Principles of Sulfo-SPP (Sulfo-SMCC) Crosslinker: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. Among the arsenal of chemical tools available, heterobifunctional crosslinkers stand out for their ability to controllably conjugate two different molecules. This guide provides a comprehensive technical overview of Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as Sulfo-SMCC. While the user's query specified "Sulfo-SPP," the vast body of scientific literature and commercial products points to "Sulfo-SMCC" as the widely recognized and utilized water-soluble crosslinker with the described characteristics. This document will delve into its key features, chemical properties, mechanism of action, and detailed experimental protocols.

Introduction to a Versatile Crosslinker

Sulfo-SMCC is a heterobifunctional crosslinker renowned for its utility in creating stable bioconjugates.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a cyclohexane spacer arm.[2] The NHS ester targets primary amines (-NH₂), which are readily available on the lysine residues of proteins and at the N-terminus.[3] Conversely, the maleimide group exhibits high specificity for sulfhydryl groups (-SH), as found in the side chain of cysteine residues.[3]

The defining characteristic of Sulfo-SMCC is the presence of a sulfonate group on the NHS ring. This modification imparts significant water solubility, a critical advantage over its non-sulfonated analog, SMCC.[2] This aqueous solubility allows conjugation reactions to be performed in physiological buffers, obviating the need for organic solvents that can compromise the structure and function of sensitive proteins.[2]

Key Features and Properties at a Glance

The selection of a crosslinker is dictated by its specific chemical and physical properties. The following tables provide a clear comparison of the quantitative data for Sulfo-SMCC and its non-sulfonated counterpart, SMCC.

Table 1: Chemical and Physical Properties of Sulfo-SMCC vs. SMCC

| Property | Sulfo-SMCC | SMCC |

| Full Chemical Name | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |

| Molecular Weight | 436.37 g/mol [1] | 334.32 g/mol [2] |

| Spacer Arm Length | 8.3 Å[1] | 8.3 Å[2] |

| CAS Number | 92921-24-9[1] | Not specified |

| Chemical Formula | C₁₆H₁₇N₂O₉SNa[4] | C₁₆H₁₈N₂O₆[5] |

| Solubility | Soluble in water (up to ~10 mM) and aqueous buffers.[6] Solubility can decrease with increased salt concentration.[7] | Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF) prior to addition to aqueous reactions.[5] |

| Membrane Permeability | No[2] | Yes[2] |

| Storage | Store at -20°C, desiccated.[1] | Store at 4°C, desiccated.[5] |

The Mechanism of Action: A Two-Step Conjugation

The heterobifunctional nature of Sulfo-SMCC allows for a controlled, two-step conjugation process, which minimizes the formation of undesirable homodimers or polymers.[2]

Step 1: Amine Reaction (NHS Ester)

The primary reaction involves the activation of the first biomolecule (typically a protein) containing primary amines. The NHS ester of Sulfo-SMCC reacts with these amines at a pH range of 7.0-9.0 to form a stable amide bond.[3] This reaction results in a "maleimide-activated" protein. It is crucial to perform this step in an amine-free buffer (e.g., phosphate-buffered saline) to prevent quenching of the NHS ester.

Step 2: Sulfhydryl Reaction (Maleimide)

Following the removal of excess, unreacted Sulfo-SMCC, the maleimide-activated protein is introduced to the second biomolecule, which possesses a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl at a pH range of 6.5-7.5 to form a stable thioether bond.[3] This specificity ensures a directed conjugation between the two molecules of interest. The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis and allowing for the potential storage of the maleimide-activated intermediate.[3]

Two-step reaction mechanism of Sulfo-SMCC.

Detailed Experimental Protocols

The following protocols provide a general framework for using Sulfo-SMCC. It is important to note that optimal conditions, such as the molar excess of the crosslinker and reaction times, may need to be empirically determined for each specific application.[4]

Protocol 1: Maleimide-Activation of a Protein (e.g., an Antibody)

Materials:

-

Protein to be activated (e.g., Antibody) in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).[4]

-

Sulfo-SMCC.[4]

-

Anhydrous DMSO or DMF (only if using SMCC).[5]

-

Desalting column.[8]

-

Reaction buffer: Amine-free buffer (e.g., PBS, pH 7.2-7.5).

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[8] Buffers containing primary amines like Tris or glycine are not compatible with this step as they will compete for reaction with the NHS ester.[4]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of Sulfo-SMCC in water.[4] Note that Sulfo-SMCC does not dissolve well in buffers with high salt concentrations (>50 mM).[7] If using SMCC, dissolve it in DMSO or DMF.[5]

-

Molar Excess Calculation: The molar excess of Sulfo-SMCC required depends on the protein concentration:[6]

-

For protein concentrations of 5–10 mg/mL, use a 5- to 10-fold molar excess.

-

For protein concentrations of 1–4 mg/mL, use a 20-fold molar excess.

-

For protein concentrations < 1 mg/mL, use a 40- to 80-fold molar excess.

-

-

Reaction: Add the calculated amount of Sulfo-SMCC solution to the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4][8]

-

Purification: Remove excess, unreacted Sulfo-SMCC and the NHS byproduct using a desalting column equilibrated with a suitable buffer for the next step (e.g., a buffer with a pH of 6.5-7.5 for the subsequent maleimide reaction).[8]

Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule to the Maleimide-Activated Protein

Materials:

-

Maleimide-activated protein from Protocol 1.

-

Sulfhydryl-containing molecule (e.g., a peptide, enzyme, or drug).

-

Conjugation buffer: pH 6.5-7.5 (e.g., PBS).

-

Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced to generate free sulfhydryls.[5]

-

Quenching reagent (optional, e.g., cysteine or Tris).[8]

Procedure:

-

Sulfhydryl Molecule Preparation: Ensure the sulfhydryl-containing molecule is dissolved in the conjugation buffer. If the molecule has internal disulfide bonds, they may need to be reduced to generate free thiols. If using DTT for reduction, it must be removed before conjugation as it will react with the maleimide groups.[5] TCEP does not need to be removed.

-

Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The optimal molar ratio of the two molecules should be determined empirically based on the desired degree of labeling.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine or Tris to react with any remaining maleimide groups.[8]

-

Purification: Purify the final conjugate to remove unreacted molecules and byproducts using techniques such as size-exclusion chromatography or dialysis.[5]

General experimental workflow for a two-step conjugation.

Application in Immunoassay Development

A prime application of Sulfo-SMCC is in the creation of antibody-enzyme conjugates for use in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay). In this context, an enzyme (e.g., horseradish peroxidase, HRP) is conjugated to an antibody that specifically recognizes a target antigen. The resulting conjugate allows for the detection and quantification of the antigen through the enzymatic conversion of a chromogenic or chemiluminescent substrate.

Workflow for using a Sulfo-SMCC conjugate in an ELISA.

Conclusion

Sulfo-SMCC is an invaluable tool for researchers in life sciences and drug development, offering a reliable and controlled method for creating stable biomolecular conjugates. Its water solubility overcomes a significant limitation of its non-sulfonated predecessor, SMCC, thereby preserving the integrity of sensitive biological molecules. By understanding its core properties, mechanism of action, and the nuances of its experimental application, scientists can effectively leverage Sulfo-SMCC to advance their research, from developing novel diagnostic assays to constructing targeted therapeutic agents.

References

- 1. proteochem.com [proteochem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amine-Reactive Sulfo-Succinimidyl Esters

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Amine-reactive Sulfo-succinimidyl esters (Sulfo-NHS esters) are a class of chemical reagents that have become indispensable for the covalent labeling and crosslinking of proteins, peptides, and other biomolecules containing primary amines. Their enhanced water solubility and membrane impermeability offer significant advantages over their non-sulfonated counterparts, enabling a broad range of applications from basic research to the development of antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of the core chemistry, quantitative properties, and experimental protocols associated with Sulfo-NHS esters.

Core Chemistry and Reaction Mechanism

Sulfo-NHS esters are derivatives of N-hydroxysuccinimide that contain a sulfonate group (–SO3) on the succinimide ring.[1] This modification dramatically increases the water solubility of the reagent without altering its fundamental reactivity towards primary amines.[1][] The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[3][4] This reaction is most efficient at a pH range of 7.2 to 9.[1]

Primary amines are readily available on biomolecules, existing at the N-terminus of polypeptide chains and on the side chain of lysine residues.[5] Due to their typical positive charge at physiological pH, these amines are often located on the surface of proteins, making them accessible for conjugation without causing significant denaturation.[5]

The addition of Sulfo-NHS is often used to enhance the efficiency of carbodiimide-mediated crosslinking (using reagents like EDC). EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which is prone to rapid hydrolysis in aqueous environments. Sulfo-NHS reacts with this intermediate to form a more stable, amine-reactive Sulfo-NHS ester, thereby increasing the overall yield of the conjugation reaction.[6][7][8]

Key Properties and Quantitative Data

The choice of a Sulfo-NHS ester reagent depends on the specific application, considering factors like water solubility, cell membrane permeability, and the desired spacer arm length for crosslinking applications.

| Property | NHS Esters | Sulfo-NHS Esters |

| Solubility | Generally insoluble in aqueous buffers; require organic solvents like DMSO or DMF.[9] | Water-soluble, allowing reactions in fully aqueous solutions.[] |

| Membrane Permeability | Can permeate cell membranes.[1] | Cannot permeate cell membranes due to the charged sulfonate group.[1] |

| Applications | Intracellular and extracellular crosslinking. | Primarily for cell surface labeling and crosslinking.[1] |

| Hydrolysis Half-life | 4-5 hours at pH 7, 1 hour at pH 8, 10 minutes at pH 8.6.[7][10][11] | Similar to NHS esters, but the initial reagent is more soluble in the reaction buffer. |

Commonly Used Sulfo-NHS Reagents:

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |

| Sulfo-NHS | 217.13[7][12] | N/A | Used with EDC to create amine-reactive esters from carboxylates.[6][8] |

| BS3 (Sulfo-DSS) | 572.43 | 11.4 | Homobifunctional amine-to-amine crosslinker. |

| Sulfo-SMCC | 436.37 | 8.3 | Heterobifunctional amine-to-sulfhydryl crosslinker.[] |

| Sulfo-EGS | 660.45[13] | 16.1[13] | Homobifunctional, cleavable amine-to-amine crosslinker. |

Experimental Protocols

Precise and reproducible results with Sulfo-NHS esters require careful attention to experimental parameters, particularly buffer composition and pH.

General Protein Labeling Protocol

This protocol describes a general method for labeling a protein with a Sulfo-NHS ester reagent.

Materials:

-

Protein solution (1-10 mg/mL)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[9]

-

Sulfo-NHS ester reagent

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[9]

-

Desalting column for purification[6]

Methodology:

-

Prepare Protein Sample: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[14] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the ester.[9]

-

Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester reagent in the reaction buffer. If the reagent has poor aqueous solubility, it can first be dissolved in a small amount of an organic solvent like DMSO or DMF and then added to the protein solution.[9][14] The final concentration of the organic solvent should typically be less than 10%.[15]

-

Conjugation Reaction: Add the Sulfo-NHS ester solution to the protein solution. A molar excess of the ester (typically 5- to 20-fold) is used to drive the reaction.[14] The optimal ratio should be determined empirically for each protein and label.[15]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[16]

-

Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[17] This will react with any excess Sulfo-NHS ester.

-

Purification: Remove excess, non-reacted labeling reagent and byproducts by gel filtration using a desalting column.[6][16]

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. N-Hydroxysulfosuccinimide Sodium Salt (Sulfo-NHS) Zero-Length Crosslinker - Creative Biolabs [creative-biolabs.com]

- 9. covachem.com [covachem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. scribd.com [scribd.com]

- 12. proteochem.com [proteochem.com]

- 13. korambiotech.com [korambiotech.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. interchim.fr [interchim.fr]

- 17. interchim.fr [interchim.fr]

Sulfo-SPP (Sulfo-NHS-SS-Biotin): An In-depth Technical Guide to Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-SPP, a membrane-impermeable, thiol-cleavable biotinylation reagent, for the selective labeling and analysis of cell surface proteins. Due to the prevalence of "Sulfo-NHS-SS-Biotin" in scientific literature for reagents with these characteristics, this guide will refer to it as such, as "this compound" is not a standard nomenclature. This reagent is a powerful tool for studying the surfaceome, enabling researchers to investigate protein trafficking, identify drug targets, and understand cellular signaling.

Core Principles of Sulfo-NHS-SS-Biotin Labeling

Sulfo-NHS-SS-Biotin is a water-soluble reagent featuring three key functional components:

-

Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester: This highly reactive group forms stable amide bonds with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) on extracellular protein domains.[1][2]

-

A long spacer arm with a disulfide (-S-S-) bond: This cleavable linker allows for the efficient release of biotinylated proteins from avidin or streptavidin affinity resins using reducing agents.[2][3]

-

A biotin moiety: This provides a high-affinity handle for the specific capture and enrichment of labeled proteins.[4]

The key advantage of Sulfo-NHS-SS-Biotin is its membrane impermeability, conferred by the charged sulfonate group.[1][5] This ensures that only proteins exposed on the outer surface of an intact cell are labeled, providing a snapshot of the cell surface proteome at a given time.

Quantitative Data Summary

The efficiency and specificity of cell surface protein labeling can be influenced by the choice of reagent and experimental conditions. The following tables summarize quantitative data from various studies to aid in experimental design.

Table 1: Comparison of Cell Surface Protein Labeling Reagents

| Reagent | Labeling Chemistry | Key Features | Number of Plasma Membrane Proteins Identified (HeLa Cells) | Percentage of Identified Proteins that are Plasma Membrane Proteins | Reference |

| Sulfo-NHS-SS-Biotin | Amine-reactive | Cleavable disulfide bond, membrane-impermeable | 650 | 49% | [6] |

| Aminooxy-biotin | Carbonyl-reactive | Targets glycoproteins | Lower than Sulfo-NHS-SS-Biotin | Lower than Sulfo-NHS-SS-Biotin | [7] |

| Surface coating with silica beads | Physical adsorption | Non-covalent | Lower than Sulfo-NHS-SS-Biotin | Lower than Sulfo-NHS-SS-Biotin | [7] |

| Sulfo-NHS-LC-LC-Biotin | Amine-reactive | Non-cleavable, membrane-impermeable | Lower cell surface enrichment compared to other methods | Lower percentage due to higher intracellular contamination | [8] |

Table 2: Optimization of Sulfo-NHS-SS-Biotin Labeling Conditions

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Sulfo-NHS-SS-Biotin Concentration | 0.15 mM | 0.75 mM | Increased number of identified surface proteins with 0.75 mM | [9] |

| Incubation Time | 1 minute | 30 minutes | 1-minute incubation at room temperature can be as efficient as longer times, minimizing cell lysis | [1] |

| pH of Labeling Buffer | pH 7.4 | pH 8.0 | Higher pH can increase the deprotonation of primary amines, potentially enhancing labeling efficiency. | [2] |

| Washing Procedure | Harsh washing | Optimized gentle washing | Harsh washing can lead to the loss of labeled proteins; optimized protocols improve yield. | [6] |

Experimental Protocols

This section provides a detailed methodology for cell surface protein labeling using Sulfo-NHS-SS-Biotin, followed by enrichment and preparation for downstream analysis such as mass spectrometry.

Materials

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Sulfo-NHS-SS-Biotin

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin or NeutrAvidin agarose resin

-

Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 50 mM DTT in a suitable buffer)

Experimental Workflow

The following diagram illustrates the general workflow for cell surface protein labeling and enrichment.

Detailed Method

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.

-

For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1-25 x 10^6 cells/mL.

-

-

Biotinylation:

-

Immediately before use, dissolve Sulfo-NHS-SS-Biotin in PBS to a final concentration of 0.25-1 mg/mL.

-

Add the Sulfo-NHS-SS-Biotin solution to the cell suspension.

-

Incubate for 30 minutes on ice with gentle mixing.[10]

-

-

Quenching:

-

To stop the labeling reaction, add a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) and incubate for 15 minutes on ice.[10]

-

Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

-

-

Cell Lysis:

-

Lyse the cells by adding an appropriate lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin or NeutrAvidin agarose resin to the cleared cell lysate.

-

Incubate for 1-2 hours at 4°C with end-over-end rotation.

-

Pellet the resin by centrifugation and wash it three to five times with wash buffer.

-

-

Elution:

-

To elute the captured proteins, add an elution buffer containing a reducing agent (e.g., 50 mM DTT) to the resin.

-

Incubate at room temperature or 37°C for 30-60 minutes.

-

Collect the eluate containing the enriched cell surface proteins.

-

-

Downstream Processing:

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis. For mass spectrometry, further processing like alkylation and tryptic digestion is required.[11]

-

Application: Studying EGFR Trafficking and Signaling

Cell surface labeling with Sulfo-NHS-SS-Biotin is a valuable technique to study the dynamics of membrane proteins, such as the Epidermal Growth Factor Receptor (EGFR). By labeling the surface-exposed EGFR, its internalization, recycling, and degradation can be tracked over time.[12][13][14]

EGFR Signaling Pathway Overview

The following diagram illustrates the key steps in the EGFR signaling and trafficking pathway that can be investigated using cell surface protein labeling.

Experimental Design for EGFR Trafficking Studies

-

Labeling: Label cell surface proteins of live cells with Sulfo-NHS-SS-Biotin as described in the protocol above.

-

Stimulation: Treat the cells with EGF to induce EGFR internalization.

-

Time Course: At various time points after EGF stimulation, perform one of the following:

-

Option A (Internalized Pool): Treat cells with a membrane-impermeable reducing agent to cleave the biotin from proteins remaining on the cell surface. Lyse the cells and enrich the biotinylated (internalized) proteins.

-

Option B (Surface Pool): Lyse the cells without the reduction step and enrich for all biotinylated proteins. The decrease in the amount of biotinylated EGFR over time represents the rate of internalization.

-

-

Analysis: Analyze the enriched protein fractions by Western blotting for EGFR to quantify its presence at the surface or in the internalized pool at each time point. Mass spectrometry can be used for a more global analysis of all surface proteins affected by EGF stimulation.

Conclusion

Sulfo-NHS-SS-Biotin is a versatile and powerful reagent for the selective labeling and analysis of cell surface proteins. Its membrane impermeability and cleavable linker make it ideal for a wide range of applications, from identifying novel surface markers to elucidating the dynamics of complex signaling pathways. By carefully optimizing experimental conditions, researchers can obtain high-quality, specific data on the cell surface proteome, providing valuable insights into cellular function in both health and disease.

References

- 1. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 10. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]

- 13. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGFR trafficking: effect of dimerization, dynamics, and mutation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Protein Interactions with Sulfo-NHS Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of sulfonyl-containing crosslinkers, specifically those incorporating a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, for the investigation of protein-protein interactions. While the term "Sulfo-SPP" is not a standard nomenclature, it is inferred to pertain to the broad class of sulfo-reagents utilized in proteomics and drug discovery. This document will focus on the principles and methodologies surrounding the use of water-soluble, amine-reactive crosslinkers in elucidating protein interactions, a critical aspect of understanding cellular function and disease pathology.

Introduction to Sulfo-NHS Chemistry in Protein Interaction Analysis

Protein sulfoconjugation is a critical post-translational modification that plays a key role in protein interactions and signaling.[1] The introduction of a sulfo group can significantly influence the specificity and affinity of protein-protein binding.[2][3] In the realm of chemical biology and proteomics, synthetic sulfo-containing reagents, particularly those with a Sulfo-NHS ester, are invaluable tools for covalently capturing interacting proteins. The addition of the sulfo group renders the crosslinker water-soluble, allowing for reactions to be performed in physiological, aqueous buffers without the need for organic solvents like DMF, which can be detrimental to protein structure and function.[4] These reagents are designed to be membrane-impermeable, ensuring that cross-linking is restricted to cell surface proteins when applied to intact cells.

Hetero-bifunctional crosslinkers containing a Sulfo-NHS ester are particularly useful.[5] One end of the crosslinker, the Sulfo-NHS ester, reacts with primary amines (found on lysine residues and the N-terminus of proteins), while the other end possesses a different reactive group, such as a maleimide (which reacts with sulfhydryls on cysteine residues) or a photo-activatable group (like a diazirine), which can form a covalent bond upon UV irradiation.[5][6][7] This allows for a two-step cross-linking process, providing greater control over the experiment.

Mechanism of Action

The fundamental mechanism of a hetero-bifunctional Sulfo-NHS ester crosslinker involves two main steps:

-

Amine-Reactive Conjugation: The Sulfo-NHS ester reacts with primary amine groups on a "bait" protein, forming a stable amide bond and covalently attaching the crosslinker to this protein. This reaction is typically carried out at a neutral to slightly alkaline pH (7.2-8.5).

-

Interaction Capture: The second reactive group on the crosslinker then forms a covalent bond with a proximal "prey" protein that is interacting with the bait. The nature of this second reaction depends on the specific crosslinker used. For example, a maleimide group will react with a cysteine residue on the interacting protein, while a photo-activatable group will non-selectively form a bond with any nearby amino acid side chain upon UV light exposure.[6]

This process effectively "traps" the protein-protein interaction, allowing for the subsequent identification and characterization of the interacting partners through techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing Sulfo-NHS crosslinkers to investigate protein interactions.

3.1. Cell Surface Protein Cross-linking using a Sulfo-NHS-Ester Photo-activatable Crosslinker (e.g., Sulfo-SDA)

This protocol outlines the general steps for identifying protein interactions on the surface of living cells.

Materials:

-

Cells of interest grown in appropriate culture plates

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Sulfo-NHS-ester photo-activatable crosslinker (e.g., Sulfo-SDA)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV lamp (365 nm)

-

Scraper for cell harvesting

Procedure:

-

Cell Preparation: Grow cells to a confluency of 80-90%. Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.

-

Crosslinker Preparation: Prepare a fresh stock solution of the crosslinker in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 0.25-5 mM) in ice-cold PBS.

-

Amine-Reactive Labeling: Add the crosslinker solution to the cells and incubate for 30 minutes to 2 hours at 4°C in the dark to allow the Sulfo-NHS ester to react with primary amines on the cell surface proteins.

-

Removal of Excess Crosslinker: Wash the cells three times with ice-cold PBS to remove any unreacted crosslinker.

-

Photo-activation: Expose the cells to UV light (365 nm) for 5-15 minutes on ice to activate the second reactive group and induce cross-linking with interacting proteins.

-

Quenching: Add quenching buffer to the cells and incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

-

Cell Lysis: Wash the cells once with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.

-

Analysis: The cross-linked protein complexes in the lysate can now be analyzed by SDS-PAGE, followed by immunoblotting or mass spectrometry to identify the interacting partners.

3.2. Affinity Purification of Cross-linked Complexes Coupled with Quantitative Mass Spectrometry

This protocol describes the enrichment of a specific "bait" protein and its cross-linked partners for identification by mass spectrometry.

Materials:

-

Cell lysate containing cross-linked protein complexes (from protocol 3.1)

-

Antibody specific to the "bait" protein

-

Protein A/G agarose beads

-

Wash buffers (e.g., lysis buffer with varying salt concentrations)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Enzymes for in-gel or on-bead digestion (e.g., Trypsin)

-

Mass spectrometer

Procedure:

-

Immunoprecipitation: Add the bait-specific antibody to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the cross-linked protein complexes from the beads using an appropriate elution buffer.

-

Sample Preparation for Mass Spectrometry:

-

In-gel digestion: Run the eluate on an SDS-PAGE gel. Excise the gel band corresponding to the cross-linked complex. Perform in-gel digestion with trypsin.

-

On-bead digestion: Alternatively, perform trypsin digestion directly on the beads after the final wash step.

-

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the cross-linked peptides and thus the interacting proteins. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the workflow to differentiate specific interactors from background contaminants.[8][9]

Quantitative Data Presentation

Quantitative proteomics approaches, such as SILAC, are powerful tools for distinguishing true interaction partners from non-specific background proteins.[8][9][10] The data is typically presented in a table that includes the identified proteins, their protein IDs, sequence coverage, number of unique peptides, and the quantitative ratio (fold change) between the experimental (heavy isotope labeled) and control (light isotope labeled) samples.

| Protein ID | Gene Name | Sequence Coverage (%) | Unique Peptides | SILAC Ratio (H/L) | -log10(p-value) |

| P04637 | TP53 | 68 | 25 | 15.2 | 8.5 |

| Q06323 | MDM2 | 55 | 18 | 12.8 | 7.9 |

| P62993 | UBE2D1 | 72 | 11 | 1.2 | 0.5 |

| P60709 | ACTB | 85 | 35 | 1.1 | 0.3 |

| P02768 | ALB | 45 | 15 | 0.9 | 0.1 |

Table 1: Example of quantitative data from a SILAC immunoprecipitation experiment. Proteins with high SILAC ratios and significant p-values (e.g., TP53 and MDM2) are considered specific interaction partners of the bait protein.

Visualization of Workflows and Signaling Pathways

Graphical representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Caption: Workflow for Protein Cross-linking and Mass Spectrometry Analysis.

Caption: Workflow for Affinity Purification and Quantitative Mass Spectrometry.

References

- 1. Sulfoconjugation of protein peptides and glycoproteins in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Cross-Linker Sulfo-EMCS | CAS 103848-61-9(free acid) Dojindo [dojindo.com]

- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]

- 10. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies in Antibody Modification Utilizing Sulfo-SPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Sulfosuccinimidyl 4-formylbenzoate (Sulfo-SPP), also known as Sulfo-S-4FB, for the modification of antibodies. This heterobifunctional crosslinker introduces a stable aromatic aldehyde functional group onto the antibody surface, enabling subsequent covalent conjugation to a second molecule. This guide covers the fundamental chemistry, experimental protocols, and quantitative data to facilitate the application of this technology in research and drug development.

Introduction to this compound Chemistry

This compound is a water-soluble crosslinker that reacts with primary amines, such as the side chains of lysine residues on an antibody, via its N-hydroxysulfosuccinimide (Sulfo-NHS) ester. This reaction forms a stable amide bond and incorporates a 4-formylbenzamide (4FB) group onto the protein. The key features of this compound include:

-

Amine Reactivity : The Sulfo-NHS ester provides efficient and specific modification of primary amines in an aqueous environment at physiological pH.

-

Water Solubility : The sulfonate group on the NHS ring renders the reagent water-soluble, eliminating the need for organic solvents that can be detrimental to antibody stability.

-

Introduction of an Aldehyde : The modification process introduces a terminal aromatic aldehyde (formyl) group, which is a versatile chemical handle for subsequent conjugation reactions.

-

Two-Step Conjugation : this compound is typically used in a two-step conjugation strategy. This allows for the modification of the antibody first, followed by purification, and then conjugation to a second molecule. This approach provides greater control over the final conjugate and minimizes unwanted side reactions.

The most common application of a 4FB-modified antibody is its reaction with a molecule functionalized with a hydrazinonicotinate (HyNic) group. The condensation of the aromatic aldehyde (4FB) and the aromatic hydrazine (HyNic) forms a stable bis-arylhydrazone bond.[1][2] The formation of this bond can be monitored spectrophotometrically as it absorbs light at 354 nm.[1][3]

Quantitative Data on Antibody Modification

The degree of antibody modification, or the Molar Substitution Ratio (MSR), which is the number of 4FB groups incorporated per antibody, is dependent on the molar excess of this compound and the concentration of the antibody during the reaction. Higher molar excesses and higher antibody concentrations generally lead to a higher degree of modification.

The following table, adapted from manufacturer guidelines, serves as a general guide for the modification of an antibody with an NHS ester-based reagent like this compound.[1][3]

| Antibody Concentration | Molar Excess of this compound | Approximate Number of 4FB Groups per Antibody (MSR) |

| 1.0 mg/mL | 10x | 2 - 4 |

| 1.0 mg/mL | 20x | 4 - 6 |

| 2.5 mg/mL | 10x | 4 - 6 |

| 2.5 mg/mL | 20x | 6 - 8 |

| 5.0 mg/mL | 10x | 6 - 8 |

| 5.0 mg/mL | 20x | > 8 |

Note: This table provides estimated values. The optimal MSR should be determined empirically for each specific antibody and application. Over-modification can potentially lead to antibody aggregation or loss of activity. The 4FB linkers, once incorporated, are stable on the biomolecule for over 30 days when stored at 4°C.[1]

Experimental Protocols

This section details the key experimental procedures for antibody modification with this compound and subsequent conjugation.

Workflow for Antibody Modification and Conjugation

The overall process involves preparing the antibody, modifying it with this compound, purifying the modified antibody, and then conjugating it to a HyNic-functionalized molecule.

Detailed Protocol for Antibody Modification with this compound

This protocol is for the incorporation of 4FB groups onto an antibody.

Materials:

-

Antibody of interest

-

This compound (Sulfo-S-4FB)

-

Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Desalting columns

-

Anhydrous DMSO or water (for dissolving this compound)

Procedure:

-

Antibody Preparation:

-

This compound Preparation:

-

Immediately before use, prepare a stock solution of this compound (e.g., 2–4 mg in 100 µL of water or anhydrous DMSO).[4] this compound is moisture-sensitive and the Sulfo-NHS ester hydrolyzes in aqueous solutions. Do not prepare stock solutions for storage.

-

-

Modification Reaction:

-

Purification of 4FB-Modified Antibody:

-

Quantification of Molar Substitution Ratio (MSR) (Optional but Recommended):

-

The number of 4FB groups per antibody can be quantified using a colorimetric assay. This involves reacting an aliquot of the 4FB-modified antibody with 2-hydrazinopyridine, which forms a chromophoric product that absorbs at 350 nm (molar extinction coefficient of 24,500 L/(mol*cm)).[4]

-

Protocol for Conjugation of 4FB-Antibody to a HyNic-Modified Molecule

This protocol describes the second step of the conjugation process.

Materials:

-

Purified 4FB-modified antibody

-

HyNic-modified molecule (e.g., protein, peptide, or oligonucleotide)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

-

TurboLINK™ Catalyst Buffer (10 mM aniline) (optional, but recommended for protein-protein conjugations)

Procedure:

-

Prepare Reactants:

-

Ensure both the 4FB-modified antibody and the HyNic-modified molecule are in the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Mix the 4FB-modified antibody with the HyNic-modified molecule. Typically, 1-2 molar equivalents of the second protein are used.[1][2]

-

For protein-protein conjugations, add the TurboLINK™ Catalyst Buffer to a final concentration of 10 mM aniline. Aniline catalyzes the formation of the bis-arylhydrazone bond, converting >95% of the antibody to conjugate in approximately 2 hours.[1][2]

-

Incubate the reaction at room temperature for 2 hours or overnight. The progress of the reaction can be monitored by measuring the absorbance at 354 nm.[1]

-

-

Purification of the Conjugate:

-

The final antibody conjugate can be purified from excess reactants using standard chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography.

-

Signaling Pathways and Logical Relationships

The chemical logic of this compound mediated conjugation is a sequential, two-step process. The first step activates the antibody, and the second step couples it to the desired payload or partner molecule.

Chemical Reaction Pathway

The following diagram illustrates the chemical reactions involved in the two-step conjugation process.

References

Unveiling the Cell Surface Interactome: An In-depth Technical Guide to Membrane-Impermeable Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular communication, the cell surface serves as the primary interface for a multitude of signaling events that govern cellular function. Understanding the spatial arrangement and dynamic interactions of proteins at this boundary is paramount for deciphering complex biological processes and for the development of targeted therapeutics. Membrane-impermeable crosslinkers have emerged as indispensable tools for capturing these fleeting interactions in their native environment, providing a snapshot of the cell surface interactome. This technical guide delves into the core principles, applications, and detailed methodologies for leveraging these powerful reagents in biological research and drug development.

Core Principles of Membrane-Impermeable Crosslinking

Membrane-impermeable crosslinkers are bifunctional reagents designed to covalently link proteins that are in close proximity on the outer leaflet of the plasma membrane. Their defining characteristic is the presence of charged or highly polar groups, such as sulfonate groups (SO3-), which prevent them from crossing the hydrophobic lipid bilayer. This property ensures that the crosslinking reactions are confined to the extracellular space, preserving the integrity of intracellular components and providing a specific view of the cell surface proteome.

These reagents typically consist of two reactive groups connected by a spacer arm. The reactive groups target specific functional groups on amino acid side chains, most commonly primary amines (-NH2) found in lysine residues and at the N-terminus of proteins. The spacer arm, of a defined length, dictates the distance between the reactive groups and, consequently, the spatial resolution of the protein-protein interactions that can be captured.

Key Membrane-Impermeable Crosslinkers: A Comparative Overview

Two of the most widely used membrane-impermeable crosslinkers are Bis(sulfosuccinimidyl) suberate (BS3) and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). Their properties and applications are summarized below.

| Property | Bis(sulfosuccinimidyl) suberate (BS3) | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) |

| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends | N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a maleimide group |

| Target Functionality | Primary amines (-NH2) | Primary amines (-NH2) and sulfhydryls (-SH) |

| Functionality Type | Homobifunctional | Heterobifunctional |

| Spacer Arm Length | 11.4 Å | 8.3 Å |

| Water Soluble | Yes[1][2] | Yes[3] |

| Membrane Permeable | No[1][2][4] | No |

| Cleavable | No | No |

| Primary Applications | Studying protein homodimers and complexes on the cell surface; Quantifying receptor surface expression.[1][4] | Two-step conjugation of different biomolecules (e.g., antibody-drug conjugates); Linking proteins with different reactive groups.[5][6] |

Elucidating Signaling Pathways: The Case of EGFR Dimerization

Membrane-impermeable crosslinkers are instrumental in dissecting the initial steps of signal transduction cascades, such as the ligand-induced dimerization of receptor tyrosine kinases (RTKs). The epidermal growth factor receptor (EGFR) is a classic example where dimerization is a prerequisite for its activation and downstream signaling.

Upon binding of its ligand, epidermal growth factor (EGF), two EGFR monomers associate to form a dimer. This dimerization brings their intracellular kinase domains into close proximity, allowing for trans-autophosphorylation and the initiation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[7] The use of BS3 can covalently capture this ligand-induced dimerization event on the cell surface, allowing for its quantification and analysis.

Caption: Ligand-induced EGFR dimerization and activation captured by BS3.

Experimental Protocols: A Step-by-Step Guide

Analysis of EGFR Dimerization using BS3 Crosslinking

This protocol describes a method to quantify the dimerization of EGFR on the cell surface following ligand stimulation.

Materials:

-

Cells expressing EGFR (e.g., A431 cells)

-

Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

BS3 (Bis(sulfosuccinimidyl) suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-EGFR antibody

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activation.

-

Ligand Stimulation: Treat the cells with the desired concentration of EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce receptor dimerization. Include an unstimulated control.

-

Crosslinking Reaction:

-

Wash the cells twice with ice-cold PBS to remove media components.

-

Prepare a fresh solution of BS3 in ice-cold PBS at a final concentration of 1-5 mM.

-

Incubate the cells with the BS3 solution for 30-60 minutes on ice.

-

-

Quenching: Terminate the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

-

Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Analysis:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE. EGFR monomers will be observed at approximately 170 kDa, while crosslinked dimers will appear at around 340 kDa.[4]

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-EGFR antibody to visualize and quantify the monomeric and dimeric forms.

-

Quantification of Cell Surface Glutamate Receptor Subunits

This protocol allows for the quantification of the proportion of a specific glutamate receptor subunit present on the cell surface in brain tissue slices.[1]

Materials:

-

Freshly prepared rodent brain slices

-

Artificial cerebrospinal fluid (aCSF), ice-cold

-

BS3 (Bis(sulfosuccinimidyl) suberate)

-

Quenching buffer (e.g., 100 mM glycine in aCSF)

-

Homogenization buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibody specific to the glutamate receptor subunit of interest

Procedure:

-

Tissue Preparation: Rapidly prepare brain slices from the region of interest and keep them in ice-cold aCSF.

-

Crosslinking:

-

Incubate the brain slices in aCSF containing 2 mM BS3 for 45 minutes on ice.

-

A control group of slices should be incubated in aCSF without BS3.

-

-

Quenching: Transfer the slices to a quenching buffer and incubate for 15 minutes on ice to stop the reaction.

-

Homogenization: Homogenize the tissue slices in an appropriate buffer to extract the proteins.

-

Analysis:

-

Measure the protein concentration of the homogenates.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target receptor subunit.

-

In the BS3-treated samples, the cell surface receptors will be crosslinked to other proteins, resulting in a high-molecular-weight smear or distinct bands that are shifted up the gel compared to the intracellular pool, which remains at the monomeric molecular weight.[1]

-

Quantify the band intensities to determine the ratio of surface to intracellular receptors.

-

Experimental Workflow for Crosslinking and Analysis

The general workflow for a cell surface crosslinking experiment followed by identification of interacting partners using mass spectrometry is a multi-step process.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. The application of chemical crosslinking for studies on cell membranes and the identification of surface reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spacer length and serum protein adsorption affect active targeting of trastuzumab-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Membrane Protein Diffusion on GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for Protein Crosslinking using Sulfo-SPP

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-SPP is a heterobifunctional, water-soluble, and thiol-cleavable crosslinking reagent.[1][2][3] Its membrane-impermeable nature makes it ideal for crosslinking proteins on the cell surface. The this compound molecule contains two reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine residues), and a pyridyl disulfide group that reacts with sulfhydryl groups (e.g., cysteine residues). This dual reactivity allows for the specific, covalent conjugation of two different biomolecules. The disulfide bond within the spacer arm allows the crosslinked molecules to be separated using reducing agents, which is beneficial for downstream analysis. This protocol provides a detailed methodology for using this compound to crosslink an amine-containing protein with a sulfhydryl-containing protein.

This compound Characteristics

Quantitative and chemical data for this compound are summarized in the table below.

| Property | Description |

| Full Name | N-Sulfosuccinimidyl 3-(2-pyridyldithio)-propionate (based on similar structures) |

| CAS Number | 452072-27-4[1][2] |

| Molecular Formula | C14H16N2O7S3[1] |

| Molecular Weight | 420.48 g/mol [1][2] |

| Reactivity | Amine (-NH2) and Sulfhydryl (-SH) |

| Features | Membrane Impermeable, Thiol-Cleavable[1][2] |

Reaction Mechanism and Experimental Workflow

The crosslinking process using this compound is a two-step reaction. First, the Sulfo-NHS ester end of this compound reacts with a primary amine on the first protein (Protein A) to form a stable amide bond. After removing the excess crosslinker, the pyridyl disulfide end of the now-modified Protein A reacts with a sulfhydryl group on the second protein (Protein B) to form a disulfide bond, linking the two proteins.

Caption: Reaction mechanism of this compound crosslinker.

The overall experimental procedure involves reagent preparation, the two reaction steps separated by a purification step, and final analysis.

Caption: General experimental workflow for this compound crosslinking.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

A. Materials Required

-

This compound crosslinker

-

Amine-containing Protein (Protein A)

-

Sulfhydryl-containing Protein (Protein B)

-

Reaction Buffer A (Amine Reaction): Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[4][5]

-

Reaction Buffer B (Sulfhydryl Reaction): PBS, pH 6.5-7.5.[6]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5

-

Desalting columns for buffer exchange and removal of excess crosslinker.

B. Important Considerations

-

Moisture Sensitivity: this compound is moisture-sensitive.[4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Fresh Solutions: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the this compound stock solution immediately before use.[4]

-

Molar Excess: A 10- to 50-fold molar excess of this compound to Protein A is a common starting point.[5] This may need to be optimized based on protein concentration and the number of available primary amines.

-